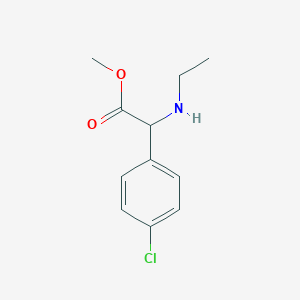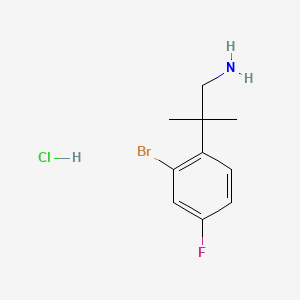
2-cyclopropyl-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide hydrochloride: is a chemical compound with the following IUPAC name: 2-cyclopropyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride . Its molecular formula is C₁₂H₁₃NO·HCl , and its molecular weight is approximately 223.7 g/mol . This compound belongs to the class of tetrahydroisoquinoline derivatives.
Métodos De Preparación
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the cyclization of an appropriate precursor to form the tetrahydroisoquinoline ring. Subsequent acetylation of the amine group yields the final product.
Reaction Conditions:: The cyclization step typically employs suitable reagents and conditions, such as acid-catalyzed cyclization or metal-catalyzed intramolecular reactions. The acetylation reaction can be carried out using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production:: While specific industrial production methods are proprietary, the compound can be synthesized on a larger scale using similar principles.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol derivative.
Substitution: Nucleophilic substitution reactions at the acetamide nitrogen are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium(VI) reagents.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The major products depend on the specific reaction conditions and the substituents present. For example, reduction of the carbonyl group yields the corresponding alcohol.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.
Neuroscience Research: Its tetrahydroisoquinoline core is relevant to neurotransmitter systems.
Biological Studies: Researchers explore its interactions with receptors and enzymes.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular signaling pathways.
Comparación Con Compuestos Similares
While there are no direct analogs, compounds with related structures include tetrahydroisoquinolines and acetamides. the cyclopropyl substitution in this compound sets it apart.
Propiedades
Fórmula molecular |
C14H19ClN2O |
|---|---|
Peso molecular |
266.76 g/mol |
Nombre IUPAC |
2-cyclopropyl-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C14H18N2O.ClH/c17-14(8-10-4-5-10)16-13-3-1-2-11-6-7-15-9-12(11)13;/h1-3,10,15H,4-9H2,(H,16,17);1H |
Clave InChI |
YMKITLJVDNEXHP-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CC(=O)NC2=CC=CC3=C2CNCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13577196.png)


![2,2-Bis({[(tert-butoxy)carbonyl]amino})aceticacid](/img/structure/B13577240.png)

![5-Methyl-1-oxa-5-azaspiro[2.5]octane](/img/structure/B13577253.png)
![2-{[3-(Trifluoromethyl)phenyl]methyl}-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13577256.png)

![2-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-ethoxy-1-nitrobenzene](/img/structure/B13577271.png)

![4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine](/img/structure/B13577288.png)
![6-Bromo-2-(difluoromethyl)benzo[b]thiophene](/img/structure/B13577290.png)


